molecular formula C5H10FNO B1406970 1-(2-Fluoroethyl)azetidin-3-ol CAS No. 1500555-19-0

1-(2-Fluoroethyl)azetidin-3-ol

Cat. No.: B1406970
CAS No.: 1500555-19-0
M. Wt: 119.14 g/mol
InChI Key: BQNVHFDSQVDMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Fluoroethyl)azetidin-3-ol” is a chemical compound with the CAS Number: 1500555-19-0 . It has a molecular weight of 119.14 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H10FNO/c6-1-2-7-3-5(8)4-7/h5,8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Structural Analysis : The study of similar compounds like 1-(Diphenylmethyl)azetidin-3-ol has provided insights into their crystal and molecular structures. This research is essential for understanding the physical and chemical properties of these compounds (Ramakumar, Venkatesan, & Rao, 1977).

  • Process Development for Synthesis : An optimized process for the synthesis of 1-benzylazetidin-3-ol, a closely related compound, has been developed. This process is significant for the economical production of such compounds, which are important intermediates in commercial syntheses (Reddy et al., 2011).

  • Chemical Transformation Studies : Research on the transformation of related compounds like trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols has been conducted. This type of chemical transformation study is crucial for developing new synthetic pathways and understanding reaction mechanisms (Mollet, D’hooghe, & de Kimpe, 2011).

  • Biological Potential and Antibacterial Activity : The antibacterial properties of azetidinylquinolones, compounds containing an azetidine moiety, have been extensively studied. This research is significant for the development of new antibacterial agents and understanding their structure-activity relationships (Frigola et al., 1994; Frigola et al., 1993) (Frigola et al., 1993).

  • Synthesis of Polyhydroxylated Iminosugars : Azetidine iminosugars, derived from glucose and related to azetidin-3-ols, have been synthesized and evaluated for their glycosidase inhibitory activity. This research contributes to the development of new inhibitors with potential therapeutic applications (Lawande et al., 2015).

  • Antiviral and Antibiotic Enhancement Properties : N-Substituted azetidin-2-ones have been synthesized and evaluated for their antiviral and antibiotic enhancement properties. This research is crucial for discovering new treatments for complex infections (Głowacka et al., 2021).

  • Synthesis Techniques and Applications : Various synthesis techniques for azetidin-3-ones have been developed, expanding the possibilities for creating new compounds with potential applications in drug discovery (Ye, He, & Zhang, 2011).

  • Spectroscopic Characterization : Spectroscopic characterization of azetidin-2-ones has been conducted to understand their structure and properties better, essential for their application in various fields (Singh & Pheko, 2008).

  • Azetidin-2-ones as Synthons : Azetidin-2-ones have been recognized as useful building blocks for synthesizing a wide range of biologically important compounds, showcasing their versatility and potential in organic synthesis (Deshmukh et al., 2004).

Safety and Hazards

The compound has several hazard statements including H226, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment as required .

Future Directions

Azetidine heterocycles have seen increased prominence as saturated building blocks in the field of drug discovery . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space, but is also correlated to improved pharmacokinetic properties and toxicological benefits . Therefore, the development of efficient, robust methods for their synthesis is of high interest .

Properties

IUPAC Name

1-(2-fluoroethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-1-2-7-3-5(8)4-7/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNVHFDSQVDMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoroethyl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoroethyl)azetidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoroethyl)azetidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(2-Fluoroethyl)azetidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(2-Fluoroethyl)azetidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoroethyl)azetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.